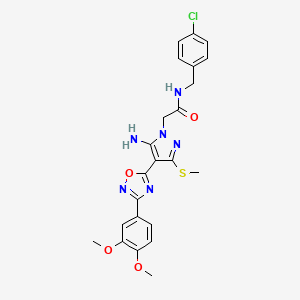![molecular formula C18H21ClN4OS B2964764 (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351615-62-7](/img/structure/B2964764.png)
(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo [1,2- a ]pyridine derivatives have been shown to possess a broad range of biological activity .
Synthesis Analysis
A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo- [1,2- a ]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo [1,2- a ]pyridine .Molecular Structure Analysis
The molecular structure of this compound is complex, with an imidazole ring fused to a pyridine ring . The structure of the compound has been established on the basis of X-ray structural analysis .Chemical Reactions Analysis
The interaction of 2-methylimidazo [1,2- a ]pyridine with molecular bromine and iodine proceeded with a substitution of hydrogen atom at the С-3 carbon atom and the formation of 3-bromo-2-methyl-1 Н -imidazo [1,2- a ]pyridinium tribromide .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- A study presented the synthesis and in vitro antimicrobial activity of new pyridine derivatives, including compounds with structural features similar to the queried compound. These synthesized compounds showed variable and modest activity against investigated strains of bacteria and fungi, highlighting their potential in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Molecular Interaction and Antagonistic Activity
- Another research focused on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, emphasizing the role of structural features in binding interactions. Although the compound studied differs from the query, this research approach underscores the importance of molecular structure in drug design and receptor interaction studies (Shim et al., 2002).
Imaging Agent for Parkinson's Disease
- Research on the synthesis of a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease introduces a compound with structural complexity similar to the queried molecule. This study illustrates the application of chemical synthesis in developing diagnostic tools for neurological conditions (Wang et al., 2017).
Anticancer Activity Evaluation
- A paper discussed the synthesis and evaluation of condensed pyrimidines for antiinflammatory and anticancer activities. This indicates the potential of structurally complex molecules in therapeutic applications against cancer and inflammation (Sondhi et al., 2000).
Mécanisme D'action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been shown to possess a broad range of biological activity . These compounds have been used in the treatment of various conditions such as cancer, cardiovascular diseases, and Alzheimer’s disease .
Mode of Action
It’s known that similar compounds, such as imidazo[1,2-a]pyridine derivatives, interact with various biological targets to exert their effects . For instance, zolpidem, a medication for the treatment of insomnia and restoration of brain dysfunctions, exerts its hypnotic effect by blocking γ-aminobutyric acid receptors .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives, which are structurally similar, have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions . This suggests that these compounds may interact with biochemical pathways involving these ions.
Result of Action
Similar compounds have shown a range of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Orientations Futures
Propriétés
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS.ClH/c1-14-17(22-6-3-2-4-16(22)19-14)18(23)21-9-7-20(8-10-21)12-15-5-11-24-13-15;/h2-6,11,13H,7-10,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKLEANPCWGGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCN(CC3)CC4=CSC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-ethyl-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2964683.png)
![N-(4-chlorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2964684.png)


![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2964690.png)


![2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2964697.png)

![2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2964700.png)


